molecular formula C81H138N24O29 B1591338 Octadecaneuropeptide CAS No. 95237-86-8

Octadecaneuropeptide

Cat. No.: B1591338
CAS No.: 95237-86-8
M. Wt: 1912.1 g/mol
InChI Key: PTVIBIVJSXWMPT-FGSANIJTSA-N
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Description

Octadecaneuropeptide is a peptide derived from the proteolytic cleavage of the 86-amino acid precursor diazepam-binding inhibitor. This compound is exclusively expressed in astroglial cells within the central nervous system of mammals. This compound is known for its neuroprotective and regulatory functions, particularly in response to oxidative stress and neurotoxic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecaneuropeptide involves the proteolytic cleavage of its precursor, diazepam-binding inhibitor. This process is typically carried out in vitro using specific proteases that target the lysine residues at positions 32 and 50 of the precursor molecule .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in a research context. the production process would likely involve recombinant DNA technology to express the precursor protein in a suitable host organism, followed by purification and enzymatic cleavage to obtain the peptide.

Chemical Reactions Analysis

Types of Reactions: Octadecaneuropeptide primarily undergoes interactions with receptors and signaling pathways rather than traditional chemical reactions like oxidation or reduction. It binds to specific receptors on astroglial cells, triggering a cascade of intracellular events .

Common Reagents and Conditions: The primary reagents involved in the study of this compound are those used to induce or inhibit its receptor interactions. These include receptor antagonists and agonists, as well as various signaling pathway inhibitors .

Major Products Formed: The major products formed from the interaction of this compound with its receptors are secondary messengers and activated signaling proteins. These include cyclic adenosine monophosphate, protein kinase A, protein kinase C, and mitogen-activated protein kinase .

Mechanism of Action

The mechanism of action of octadecaneuropeptide involves its binding to a metabotropic receptor on astroglial cells. This receptor is coupled to a G protein, which activates a series of intracellular signaling pathways. These pathways include the protein kinase A, protein kinase C, and mitogen-activated protein kinase pathways. The activation of these pathways leads to the inhibition of proapoptotic factors and the promotion of cell survival and differentiation .

Comparison with Similar Compounds

  • Triakontatetraneuropeptide
  • Diazepam-binding inhibitor
  • Other endozepines

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVIBIVJSXWMPT-FGSANIJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H138N24O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241795
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1912.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95237-86-8
Record name Octadecaneuropeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095237868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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